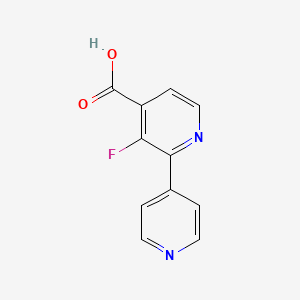
2-Aminoacetic acid;ZINC;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine zinc salt dihydrate is a coordination compound consisting of glycine, an amino acid, and zinc ions, with two molecules of water of crystallization. This compound is known for its potential applications in various fields, including biochemistry, medicine, and materials science. The molecular formula of glycine zinc salt dihydrate is C4H10N2O5Zn.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of glycine zinc salt dihydrate typically involves the reaction of glycine with a zinc salt, such as zinc sulfate or zinc acetate, in an aqueous solution. The process can be summarized as follows:
Preparation of Solutions: Dissolve glycine in water to form a glycine solution. Separately, dissolve a zinc salt (e.g., zinc sulfate) in water to form a zinc salt solution.
Reaction: Slowly add the zinc salt solution to the glycine solution while maintaining constant stirring. Adjust the pH of the reaction mixture to around 5-7 using sodium hydroxide solution.
Precipitation: A white precipitate of glycine zinc salt dihydrate forms. Allow the reaction mixture to age for several hours to ensure complete precipitation.
Filtration and Drying: Filter the precipitate under reduced pressure and dry it to obtain glycine zinc salt dihydrate
Industrial Production Methods: Industrial production of glycine zinc salt dihydrate follows similar principles but on a larger scale. The process involves:
- Using large reactors for the reaction.
- Employing automated systems for pH adjustment and stirring.
- Utilizing filtration and drying equipment to handle bulk quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Glycine zinc salt dihydrate can undergo various chemical reactions, including:
Complexation: Formation of complexes with other ligands.
Substitution: Replacement of water molecules in the coordination sphere with other ligands.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions:
Complexation: Reagents such as ethylenediaminetetraacetic acid (EDTA) can be used to form complexes with glycine zinc salt dihydrate.
Substitution: Ligands like ammonia or other amino acids can replace water molecules in the coordination sphere.
Hydrolysis: Acidic or basic conditions can promote the hydrolysis of glycine zinc salt dihydrate.
Major Products Formed:
Complexation: Formation of zinc-EDTA complexes.
Substitution: Formation of new coordination compounds with different ligands.
Hydrolysis: Release of glycine and zinc ions
Aplicaciones Científicas De Investigación
Glycine zinc salt dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other zinc-containing compounds and coordination complexes.
Biology: Studied for its role in zinc metabolism and its potential as a zinc supplement.
Medicine: Investigated for its potential therapeutic effects, including its use in wound healing and immune system support.
Industry: Utilized in the production of zinc-based materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of glycine zinc salt dihydrate involves the interaction of zinc ions with biological molecules. Zinc ions can:
Bind to Enzymes: Act as cofactors for various enzymes, enhancing their catalytic activity.
Stabilize Proteins: Interact with protein structures, stabilizing their conformation.
Regulate Gene Expression: Influence the activity of zinc finger proteins, which play a role in gene regulation .
Comparación Con Compuestos Similares
Zinc sulfate: A common zinc salt used in supplements and industrial applications.
Zinc acetate: Another zinc salt with similar applications.
Zinc gluconate: Often used in dietary supplements for its high bioavailability.
Comparison:
Bioavailability: Glycine zinc salt dihydrate may offer better bioavailability compared to inorganic zinc salts like zinc sulfate.
Stability: The presence of glycine can enhance the stability of the zinc complex.
Applications: While all these compounds are used as zinc supplements, glycine zinc salt dihydrate’s unique coordination structure may offer specific advantages in biological and medical applications
Propiedades
Fórmula molecular |
C4H14N2O6Zn |
|---|---|
Peso molecular |
251.5 g/mol |
Nombre IUPAC |
2-aminoacetic acid;zinc;dihydrate |
InChI |
InChI=1S/2C2H5NO2.2H2O.Zn/c2*3-1-2(4)5;;;/h2*1,3H2,(H,4,5);2*1H2; |
Clave InChI |
SUPCYPIBWBIVNR-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)N.C(C(=O)O)N.O.O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)
![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)
methylamine](/img/structure/B12072240.png)











